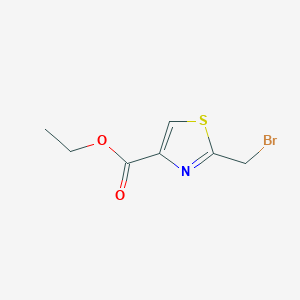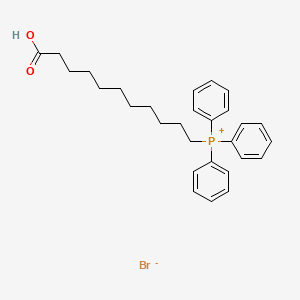
Phosphonium, (10-carboxydecyl)triphenyl-, bromide
Vue d'ensemble
Description
Phosphonium, (10-carboxydecyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C29H36BrO2P. This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 10-carboxydecyl chain. It is commonly used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, (10-carboxydecyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 11-bromoundecanoic acid. The reaction typically occurs under reflux conditions at elevated temperatures (around 85°C) for several hours to ensure complete conversion . The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, (10-carboxydecyl)triphenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The ester bond in the 10-carboxydecyl chain can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: The major products are new phosphonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction, potentially forming phosphine oxides or reduced phosphines.
Hydrolysis: The hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Phosphonium, (10-carboxydecyl)triphenyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Medicine: It is investigated for its potential use in drug delivery systems, particularly for targeting drugs to specific cellular organelles.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and surfactants.
Mécanisme D'action
Phosphonium, (10-carboxydecyl)triphenyl-, bromide exerts its effects primarily through its interaction with cellular membranes. The lipophilic nature of the triphenylphosphonium group allows the compound to insert into lipid bilayers, particularly in mitochondria . This insertion disrupts membrane potential and can lead to mitochondrial swelling and increased membrane permeability. The compound’s ability to target mitochondria makes it useful in studies of mitochondrial function and dysfunction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl(triphenyl)phosphonium bromide: Similar in structure but with a shorter alkyl chain.
Dodecyl(triphenyl)phosphonium bromide: Similar but with a longer alkyl chain.
Methyl(triphenyl)phosphonium bromide: Contains a methyl group instead of a longer alkyl chain.
Uniqueness
Phosphonium, (10-carboxydecyl)triphenyl-, bromide is unique due to the presence of the carboxydecyl chain, which imparts additional functionality and potential for further chemical modification. This makes it particularly useful in applications requiring specific targeting or reactivity.
Propriétés
IUPAC Name |
10-carboxydecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35O2P.BrH/c30-29(31)24-16-5-3-1-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,1-6,16-17,24-25H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFYJWNAWIJMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465658 | |
| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7530-96-3 | |
| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



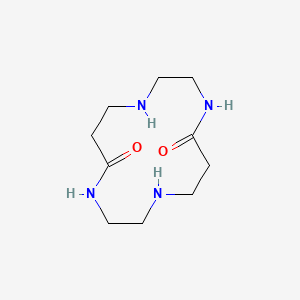
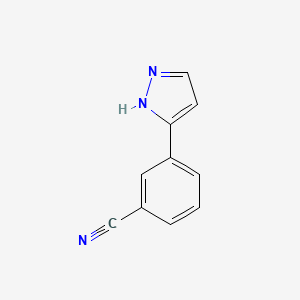


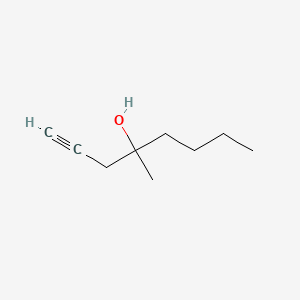
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)


![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

